molecular formula C8H7N3O3S B11726239 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

Cat. No.: B11726239
M. Wt: 225.23 g/mol
InChI Key: AQIPCUMJMPWGRJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitrobenzo[d]thiazol-2-amine is a nitro- and methoxy-substituted benzothiazole derivative of interest in chemical research and development. As a functionalized heterocyclic building block, it serves as a key intermediate in the synthesis of more complex molecules. Related benzothiazole amines are frequently utilized in the development of dyes and have been investigated for their potential biological activity in scientific studies . Research Applications: The core benzothiazole structure is a privileged scaffold in medicinal chemistry. This compound could be used in: • Organic Synthesis: Serving as a precursor for the development of novel compounds with potential pharmacological properties. • Materials Science: Acting as a building block for the creation of advanced organic materials with specific electronic or optical characteristics. • Biochemical Research: Used as a standard or intermediate in the study of structure-activity relationships. Handling and Storage: For R&D use only. Not for drug, household, or other personal use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment. Consult the safety data sheet prior to use. Store in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light .

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

6-methoxy-5-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7N3O3S/c1-14-6-3-7-4(10-8(9)15-7)2-5(6)11(12)13/h2-3H,1H3,(H2,9,10)

InChI Key

AQIPCUMJMPWGRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Derivatization of 6 Methoxy 5 Nitrobenzo D Thiazol 2 Amine

Reactivity of the Amino Group (at C-2)

The 2-amino group is a key site for derivatization. Its nucleophilic character allows it to readily participate in reactions with various electrophiles, leading to the formation of N-substituted products.

The primary amino group of 2-aminobenzothiazole (B30445) derivatives can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an N-acyl group, which can modify the compound's properties. For instance, the acylation of 6-substituted 2-aminobenzothiazoles with chloroacetyl chloride is a common step in the synthesis of more complex heterocyclic systems. nih.gov Similarly, reactions with substituted benzoic acids can yield benzamide (B126) derivatives. nih.gov This approach allows for the introduction of diverse functionalities onto the benzothiazole (B30560) scaffold.

The general procedure involves reacting the parent amine with the appropriate acylating agent, often in a suitable solvent and sometimes in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of Acylation Reactions on 2-Aminobenzothiazole Scaffolds

Acylating Agent Product Type Reference
Chloroacetyl chloride N-(chloroacetyl)benzothiazol-2-amine nih.gov
Polysubstituted benzoic acids N-(benzoyl)benzothiazol-2-amine derivatives nih.gov

One of the most characteristic reactions of the 2-amino group is its condensation with aldehydes to form Schiff bases (imines or azomethines). scispace.comekb.eg This reaction typically involves heating the 2-aminobenzothiazole derivative with an aldehyde in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. scispace.comekb.egrjpbcs.com The resulting Schiff bases are versatile intermediates and have been synthesized from a variety of substituted benzaldehydes. researchgate.net

The formation of the azomethine group (-N=CH-) is confirmed by spectroscopic methods. scispace.commedwinpublishers.com For example, in IR spectroscopy, the characteristic C=N stretching vibration appears, while the N-H stretching bands of the primary amine disappear. medwinpublishers.com In ¹H NMR spectroscopy, a singlet signal corresponding to the azomethine proton typically appears in the δ 8-10 ppm range. rjpbcs.com

Microwave-assisted synthesis has been employed as an eco-friendly and efficient alternative to conventional heating for preparing these Schiff bases, often resulting in shorter reaction times and higher yields. scispace.com

Table 2: Synthesis of Schiff Bases from 2-Aminobenzothiazole Derivatives and Aldehydes

2-Aminobenzothiazole Derivative Aldehyde Reaction Conditions Resulting Schiff Base Structure Reference
2-Amino-6-nitrobenzothiazole (B160904) Substituted Benzaldehydes Reflux in ethanol with glacial acetic acid (8-10 hrs) N-(substituted benzylidene)-6-nitrobenzo[d]thiazol-2-amine rjpbcs.com
2-Amino-6-nitrobenzothiazole 3,5-Diiodosalicylaldehyde Microwave irradiation (450W, 8-10 min) in ethanol 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol scispace.com
6-Methoxy-2-aminobenzothiazole para-Substituted Benzaldehydes Stirring on water bath (80°C, 4 hrs) in alcohol with glacial acetic acid N-(substituted benzylidene)-6-methoxybenzo[d]thiazol-2-amine ekb.eg

The primary aromatic amino group at the C-2 position can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). uokerbala.edu.iqorganic-chemistry.org This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).

These diazonium salts are important electrophilic intermediates. They can subsequently react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. uokerbala.edu.iq This electrophilic substitution reaction results in the formation of azo compounds, which are often intensely colored and are used as dyes. google.comisca.me The diazotization of 2-aminobenzothiazoles, including 6-methoxy and 6-nitro derivatives, and their subsequent coupling are established methods for producing a range of azo dyes with various shades and properties. nih.govgoogle.comisca.me

Reactivity of the Nitro Group (at C-5)

The nitro group at the C-5 position is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring and can itself be a site for chemical transformation.

The reduction of an aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. wikipedia.orgsci-hub.st This conversion can be achieved using a variety of reducing agents. organic-chemistry.org The product of the reduction of 6-methoxy-5-nitrobenzo[d]thiazol-2-amine would be 6-methoxybenzo[d]thiazole-2,5-diamine.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide is a widely used and efficient method. wikipedia.orgacs.org

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for this reduction. wikipedia.org Tin(II) chloride (SnCl₂) is also effective. acs.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst. wikipedia.org

When performing this reduction on a molecule with multiple functional groups, chemoselectivity can be a concern. sci-hub.st In the case of this compound, it may be necessary to first protect the 2-amino group (e.g., by acylation) before reducing the nitro group to prevent unwanted side reactions. nih.gov The protecting group can then be removed to yield the desired diamino derivative.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Description Reference
H₂ / Pd/C Catalytic hydrogenation using palladium on carbon. acs.org
SnCl₂ / HCl Reduction using tin(II) chloride in hydrochloric acid. acs.org
Fe / Acetic Acid Reduction using iron powder in an acidic medium. wikipedia.org

The electronic properties of the substituents on the benzene ring of the benzothiazole core dictate its susceptibility to further substitution reactions.

Methoxy (B1213986) Group (-OCH₃) at C-6: This is a powerful activating group due to its positive resonance effect (+R), donating electron density to the aromatic ring. It is an ortho, para-director for electrophilic aromatic substitution (EAS).

Nitro Group (-NO₂) at C-5: This is a very strong deactivating group due to its negative inductive (-I) and negative resonance (-R) effects, withdrawing significant electron density from the ring. It is a meta-director for EAS.

For nucleophilic aromatic substitution (NAS) , the situation is reversed. The presence of the strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus activates it towards attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group. In this molecule, the C-6 and C-4 positions are ortho and para, respectively. A sufficiently strong nucleophile could potentially displace a group at these positions if it were a good leaving group.

Reactivity of the Methoxy Group (at C-6)

The methoxy group (-OCH₃) at the C-6 position is a significant modulator of the molecule's electronic properties and a potential site for chemical transformation.

The ether linkage of the methoxy group is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542) (a hydroxyl group at C-6). This process, known as demethylation, is a common strategy in medicinal chemistry to unmask a phenolic hydroxyl group, which can alter pharmacological properties or provide a new handle for further derivatization.

Common laboratory reagents for the demethylation of aryl methyl ethers include strong proton acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylsilyl (B98337) iodide (TMSI). The reaction with BBr₃, for instance, proceeds via the formation of a Lewis acid-base complex between the methoxy oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing the phenoxide, which is then protonated upon workup.

While specific studies on the demethylation of this compound are not extensively documented, the principles of aryl ether cleavage are well-established and would be applicable to this scaffold, provided the reagents used are compatible with the other functional groups, particularly the nitro and amino moieties.

The substituents on the benzene portion of the benzothiazole ring profoundly influence its susceptibility to electrophilic aromatic substitution reactions. In this compound, the methoxy group and the nitro group exert opposing electronic effects.

The methoxy group at C-6 is a potent activating group . vulcanchem.comiosrjournals.org Although oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be donated into the aromatic π-system through resonance (a mesomeric effect). iosrjournals.org This resonance effect is dominant, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles. vulcanchem.comncats.io This electron donation is most pronounced at the positions ortho and para to the methoxy group (C-5 and C-7).

Conversely, the nitro group at C-5 is one of the strongest deactivating groups . vulcanchem.com It strongly withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and a powerful resonance effect. ncats.iobeilstein-journals.org This withdrawal of electron density makes the aromatic ring significantly less reactive towards electrophiles. vulcanchem.com The deactivating effect is strongest at the ortho and para positions (C-4 and C-6), leaving the meta position (C-7) as the least deactivated site for potential electrophilic attack.

The combined influence of these two groups on the benzene ring is complex. The powerful deactivating nature of the nitro group at C-5 likely dominates, rendering the aromatic ring generally electron-deficient and resistant to further electrophilic substitution. However, the activating methoxy group at C-6 somewhat counteracts this deactivation, particularly at the C-7 position, which is para to the activating methoxy group and meta to the deactivating nitro group. Any potential electrophilic substitution would most likely be directed to the C-7 position, though forcing conditions would probably be required.

Table 1: Electronic Effects of Substituents on the Benzene Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-OCH₃ (Methoxy)C-6Electron-withdrawingStrongly electron-donatingActivatingOrtho, Para (C-5, C-7)
-NO₂ (Nitro)C-5Strongly electron-withdrawingStrongly electron-withdrawingStrongly DeactivatingMeta (C-4, C-6)

Functionalization Strategies for Novel Derivatives of this compound

The functional groups of this compound provide multiple avenues for the synthesis of novel derivatives. Research on analogous compounds, such as 2-amino-6-nitrobenzothiazole and 2-amino-6-methoxybenzothiazole (B104352), highlights several viable strategies. rjpbcs.comekb.eg

Derivatization via the 2-Amino Group: The primary amine at the C-2 position is a versatile nucleophilic center for a wide range of chemical modifications.

Schiff Base Formation: Condensation of the 2-amino group with various aromatic or aliphatic aldehydes and ketones yields the corresponding imines (Schiff bases). This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. rjpbcs.com Studies on 2-amino-6-nitrobenzothiazole show successful condensation with aldehydes to form N-benzylidene derivatives. rjpbcs.com

Acylation and Sulfonylation: The amino group can readily react with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

Hydrazone Synthesis: The 2-amino group can be converted into a hydrazine derivative, which then serves as a precursor for synthesizing a variety of hydrazones. For instance, 2-amino-6-methoxybenzothiazole has been converted to 2-hydrazinobenzothiazole, which is then reacted with aldehydes or ketones. iosrjournals.orgekb.eg A similar strategy has been applied to 2-amino-6-nitrobenzothiazole to produce hydrazone derivatives with potential biological activities. nih.govresearchgate.net

Modification of the 5-Nitro Group: The nitro group is a key functional group for derivatization, primarily through reduction.

Reduction to an Amine: The nitro group can be reduced to a primary amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) or zinc (Zn) in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 2,5-diamino-6-methoxybenzothiazole, introducing a new nucleophilic site on the aromatic ring. This newly formed amino group at C-5 can then undergo reactions similar to the 2-amino group (e.g., acylation, diazotization followed by Sandmeyer reactions) to introduce a wide array of substituents.

Table 2: Potential Functionalization Strategies and Resulting Derivatives
Reactive SiteReaction TypeReagents/ConditionsResulting Functional Group/Derivative Type
2-Amino GroupSchiff Base FormationR-CHO or R-CO-R', Ethanol, refluxImines (Schiff Bases)
2-Amino GroupAcylationR-COCl, BaseAmides
2-Amino GroupHydrazone Synthesis1. Convert to hydrazine; 2. R-CHOHydrazones
5-Nitro GroupReductionSnCl₂/HCl or H₂/Pd-C5-Amino Group
6-Methoxy GroupDemethylationBBr₃ or HBr6-Hydroxy Group (Phenol)

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine, the FT-IR spectrum is expected to display a series of distinct absorption bands corresponding to its key structural motifs: the amino (-NH2) group, the nitro (-NO2) group, the methoxy (B1213986) (-OCH3) group, and the benzothiazole (B30560) core.

Based on published data for related compounds, the following characteristic peaks can be anticipated researchgate.netchemicalbook.com:

Amino (-NH2) Group: Symmetrical and asymmetrical N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. For instance, 6-nitrobenzo[d]thiazol-2-amine shows an N-H stretch at 3424.14 cm⁻¹, while 6-methoxybenzo[d]thiazol-2-amine exhibits this stretch at 3388.26 cm⁻¹ researchgate.net.

Nitro (-NO2) Group: Strong asymmetrical and symmetrical stretching vibrations of the N-O bond are characteristic of the nitro group and typically appear around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range. Data for 6-methoxybenzo[d]thiazol-2-amine shows an aromatic C-H stretch at 3091.92 cm⁻¹ researchgate.net.

C-N and C=N Stretching: The stretching vibrations for the C=N of the thiazole (B1198619) ring and the C-N of the amino group typically occur in the 1640-1680 cm⁻¹ and 1460-1470 cm⁻¹ regions, respectively researchgate.net.

Methoxy (-OCH3) Group: The C-O-C stretching of the methoxy group would likely produce a strong band in the fingerprint region, typically around 1250-1275 cm⁻¹ and 1020-1075 cm⁻¹.

C-S Stretching: The vibration of the C-S bond within the thiazole ring is expected to be found in the 1250-1275 cm⁻¹ region researchgate.net.

The table below summarizes the key experimental FT-IR peaks for analogous compounds, which inform the expected values for this compound.

Functional GroupVibrational Mode6-nitrobenzo[d]thiazol-2-amine (cm⁻¹) researchgate.netchemicalbook.com6-methoxybenzo[d]thiazol-2-amine (cm⁻¹) researchgate.netExpected Range for this compound (cm⁻¹)
Amino (-NH₂)N-H Stretch342433883300-3500
Aromatic C-HC-H Stretch292530923000-3100
Thiazole C=NC=N Stretch-16421640-1680
Nitro (-NO₂)Asymmetric Stretch1580-1500-1560
Aromatic C=CC=C Stretch1476-1450-1600
Amino C-NC-N Stretch-14631460-1470
Nitro (-NO₂)Symmetric Stretch--1300-1360
Thiazole C-SC-S Stretch-12731250-1275

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound would provide detailed information about the disposition of protons. The key expected signals are:

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group. Its chemical shift can vary but is often found downfield. In 6-methoxybenzo[d]thiazol-2-amine, this signal appears at δ 3.894 ppm researchgate.net.

Aromatic Protons: The substitution pattern on the benzene ring leaves two aromatic protons. The proton at position 4 (H-4) would be adjacent to the electron-withdrawing nitro group, while the proton at position 7 (H-7) would be adjacent to the thiazole ring sulfur. Due to the strong deshielding effect of the ortho-nitro group, the H-4 proton is expected to appear as a singlet at a significantly downfield chemical shift. The H-7 proton, also a singlet, would likely appear further upfield.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, characteristic of the methoxy group. For 6-methoxybenzo[d]thiazol-2-amine, this signal is observed at δ 3.841 ppm researchgate.net.

The table below outlines the experimental ¹H NMR data for related compounds.

Protons6-nitrobenzo[d]thiazol-2-amine (δ ppm) chemicalbook.com6-methoxybenzo[d]thiazol-2-amine (δ ppm) researchgate.netExpected Signals for this compound
-NH₂5.44 (s, 2H)3.894 (s, 2H)Broad singlet (2H)
Aromatic-H7.4-7.5 (d, 2H), 7.71 (s, 1H)7.281-7.927 (m, 3H)Singlet (H-4), Singlet (H-7)
-OCH₃-3.841 (s, 3H)Singlet (3H)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the two carbons of the thiazole ring and the six carbons of the substituted benzene ring, plus the carbon of the methoxy group.

C2 (Amine-bearing carbon): This carbon is typically found significantly downfield. In 6-nitrobenzo[d]thiazol-2-amine, it appears at δ 167.75 ppm chemicalbook.com.

Aromatic Carbons: The chemical shifts of the six carbons in the benzene ring would be heavily influenced by the attached substituents. The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C6) would show characteristic shifts. The other aromatic carbons (C4, C7, C3a, C7a) would also have distinct chemical shifts based on their electronic environments. The carbons of 6-nitrobenzo[d]thiazol-2-amine are reported at δ 119, 120.9, 125.15, 126.07, 133.1, and 152.15 ppm chemicalbook.com.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the range of δ 55-60 ppm.

While one-dimensional NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this specific molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons (H-4 and H-7), as they are expected to be singlets with no adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C4-H4 and C7-H7 pairs, as well as correlating the methoxy protons to the methoxy carbon.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The nominal molecular weight of this compound (C₈H₇N₃O₃S) is approximately 225 g/mol .

MS Analysis: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as NO₂, OCH₃, or HCN from the parent ion, leading to fragment ions that help confirm the structure.

HRMS Analysis: An HRMS (e.g., ESI-TOF) measurement would provide the exact mass of the molecular ion. This value would be compared to the calculated exact mass for the formula C₈H₇N₃O₃S to confirm the elemental composition with high confidence. For comparison, the [M+H]⁺ ion for 6-methoxybenzo[d]thiazol-2-amine is observed at m/z 179.37, and for 6-nitrobenzo[d]thiazol-2-amine, the molecular ion is seen at m/z 196.0 researchgate.net.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

If suitable crystals of this compound could be grown, X-ray diffraction analysis would confirm its connectivity and provide insight into its solid-state conformation. A study on the related compound 6-methoxy-1,3-benzothiazol-2-amine revealed an almost planar molecular structure. researchgate.netnih.gov The analysis also detailed intermolecular hydrogen-bonding interactions, where amine groups form inversion dimers that are further extended into chains through N-H···O hydrogen bonds involving the methoxy group. researchgate.netnih.gov

For this compound, a similar analysis would be expected to show a largely planar benzothiazole system. The crystal packing would likely be influenced by hydrogen bonding involving the amino group and the oxygen atoms of both the nitro and methoxy groups, leading to a complex network of intermolecular interactions that stabilize the crystal lattice.

Crystal Structure Determination and Molecular Conformation

Specific crystallographic data, such as unit cell dimensions, space group, and detailed molecular conformation (bond lengths, bond angles, and torsion angles) for this compound, are not available in published literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the specific intermolecular interactions, including hydrogen bonding parameters and descriptions of π-π stacking within the crystal lattice of this compound, could not be performed as the crystal structure has not been reported.

Hirshfeld Surface Analysis for Crystal Packing

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular contacts in a crystal packing, could not be conducted for this compound due to the absence of the necessary crystallographic information file (CIF).

Theoretical and Computational Investigations of 6 Methoxy 5 Nitrobenzo D Thiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, providing insights that are often complementary to experimental data. mdpi.com For 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine and its analogs, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. mdpi.comccsenet.org These computational studies allow for a detailed analysis of the molecule's ground state, predicting bond lengths, bond angles, and dihedral angles. The accuracy of these theoretical models is often validated by comparing calculated results with experimental data, such as X-ray crystallography. researchgate.net

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.combohrium.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscirp.org For nitroaromatic compounds like this compound, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, influencing the molecule's electronic transitions and reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups and the nitrogen atom of the thiazole (B1198619) ring, highlighting these as potential sites for interaction. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Benzothiazole (B30560) Derivative

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO -2.8 Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE) 3.7 Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. mdpi.com

From the HOMO and LUMO energies obtained through DFT calculations, a set of global reactivity descriptors can be calculated to quantify and predict the chemical behavior of a molecule. nih.govijopaar.com These indices provide a framework within conceptual DFT to understand aspects like hardness, softness, and electrophilicity. scirp.org

Ionization Potential (I) and Electron Affinity (A) : Approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO. mdpi.com

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scirp.org

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. scirp.org

Electrophilicity Index (ω) : Quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its surroundings. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). mdpi.comijopaar.com

These descriptors are invaluable for comparing the reactivity of a series of derivatives, helping to explain trends in their chemical and biological activities. bohrium.com

Table 2: Calculated Global Reactivity Descriptors

Descriptor Formula Value (eV) Significance
Ionization Potential (I) -EHOMO 6.5 Energy required to remove an electron.
Electron Affinity (A) -ELUMO 2.8 Energy released when an electron is added.
Electronegativity (χ) (I+A)/2 4.65 Tendency to attract electrons.
Chemical Hardness (η) (I-A)/2 1.85 Resistance to deformation of electron cloud. scirp.org
Chemical Softness (S) 1/η 0.54 Measure of polarizability.
Electrophilicity Index (ω) χ²/2η 5.84 Measure of electrophilic character. ijopaar.com

Computational chemistry provides essential tools for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.commdpi.com By optimizing the molecular geometry and then performing GIAO calculations, theoretical NMR spectra can be generated. These predicted spectra are often in good agreement with experimental results, aiding in the structural confirmation of newly synthesized compounds like derivatives of this compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For molecules like this compound, TD-DFT can predict the electronic transitions, often corresponding to π → π* and n → π* transitions within the aromatic system, and how they are affected by substituents and solvent environments. nih.govmdpi.com

Conformational Analysis and Tautomeric Equilibria

The 2-aminobenzothiazole (B30445) scaffold can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.netresearchgate.net For this compound, this represents an equilibrium between the amine tautomer and the 6-methoxy-5-nitro-2(3H)-benzothiazolimine tautomer. The relative stability of these tautomers can be determined computationally by calculating their energies using DFT. ccsenet.org These calculations often show that the amino form is generally more stable, though stability can be influenced by substitution patterns and solvent effects. researchgate.netrsc.org

Conformational analysis is also crucial, particularly concerning the orientation of the methoxy group relative to the benzothiazole ring. While the core heterocyclic system is largely planar, rotation around the C-O bond of the methoxy group can lead to different conformers. researchgate.netnih.gov Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformation.

Molecular Modeling and Simulation Studies

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to investigate how derivatives of this compound might interact with biological targets, such as enzymes or receptors. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govijprajournal.com This method uses scoring functions to estimate the binding affinity (e.g., in kcal/mol) and analyze intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.com Docking studies can help identify key amino acid residues involved in binding and provide a rationale for the observed biological activity of a compound. nih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. Starting from a docked pose, MD simulations can assess the stability of the binding and reveal conformational changes in both the ligand and the protein, offering a more realistic view of the interaction than static docking models. biointerfaceresearch.com

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. allsubjectjournal.comresearchgate.net In the computational context, this involves calculating a range of molecular descriptors for a series of this compound derivatives. These descriptors can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, global reactivity indices. mdpi.com

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed activity (e.g., IC₅₀ values). allsubjectjournal.com Such models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. rsc.orgnih.govnih.gov Computational SAR helps to understand which properties are crucial for activity, for instance, whether electron-withdrawing or electron-donating groups at specific positions enhance the desired biological effect. ugm.ac.id

Mechanistic Insights in Chemical Transformations and Photophysical Phenomena

Elucidation of Reaction Mechanisms in the Synthesis of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine

Stage 1: Formation of the 6-Methoxy-2-aminobenzothiazole Core

The construction of the 2-aminobenzothiazole (B30445) scaffold is typically achieved via the Hugerschoff reaction or a modification thereof. The mechanism commences with the reaction of a substituted aniline (B41778), in this case, p-anisidine (B42471) (4-methoxyaniline), with a thiocyanate (B1210189) salt (e.g., KSCN, NH₄SCN) to form an arylthiourea intermediate, N-(4-methoxyphenyl)thiourea.

The subsequent and crucial step is the oxidative cyclization of this arylthiourea. The commonly accepted mechanism involves the oxidation of the thiourea (B124793) sulfur atom by an electrophilic halogen, such as bromine (Br₂), in an acidic medium like acetic acid. Current time information in Kanawha County, US. This generates a highly electrophilic sulfur species. The reaction then proceeds via an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the anisidine moiety attacks the electrophilic sulfur, leading to the formation of a six-membered ring intermediate. Aromatization of this ring system through the elimination of HBr and subsequent tautomerization yields the stable 6-methoxy-2-aminobenzothiazole.

Stage 2: Electrophilic Nitration

The final step is the introduction of the nitro (-NO₂) group at the C5 position. This is a classic electrophilic aromatic substitution reaction. The mechanism is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of a strong acid, typically sulfuric acid (H₂SO₄), with nitric acid (HNO₃). nih.govresearchgate.net

The 6-methoxy-2-aminobenzothiazole ring is activated towards electrophilic attack by the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups. Both are ortho-, para-directing groups. The methoxy group at C6 strongly directs incoming electrophiles to the ortho C5 and C7 positions. The amino group at C2 (often protected as an acetamide (B32628) during nitration to prevent oxidation and reduce its activating influence) also directs to these positions. The combined directing effects favor substitution at the C5 position, which is ortho to the powerful methoxy activator. The π-electrons of the benzene (B151609) ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the C5 carbon by a weak base (like HSO₄⁻ or H₂O), which restores the aromaticity of the ring and yields the final product, this compound. rsc.org

Mechanistic Pathways of Derivatization Reactions

The chemical reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group (-NH₂). This group serves as the primary site for a variety of derivatization reactions, most notably the formation of Schiff bases (imines).

The mechanism for Schiff base formation involves the acid-catalyzed condensation of the primary amine with an aldehyde or ketone. rsc.org The reaction proceeds through a two-stage nucleophilic addition-elimination pathway:

Nucleophilic Addition: The reaction is typically initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the 2-amino group then performs a nucleophilic attack on this activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Elimination (Dehydration): The carbinolamine intermediate is unstable. In the acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺). The lone pair on the nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond (an iminium ion). Finally, deprotonation of the nitrogen atom by a base (e.g., water) yields the neutral Schiff base product and regenerates the acid catalyst. rsc.orgacs.org

Other derivatization reactions can occur at this amino group, such as acylation with acyl chlorides or anhydrides, which follows a nucleophilic acyl substitution mechanism.

Photophysical Mechanisms in Benzothiazole-Based Systems

Benzothiazole (B30560) derivatives are renowned for their rich photophysical properties, which are governed by several key mechanistic processes. These phenomena arise from the intricate interplay of electron-donating and electron-accepting moieties within the molecular framework.

Many benzothiazole-based fluorescent molecules are designed as donor-π-acceptor (D-π-A) systems. In the case of this compound, the methoxy and amino groups act as electron donors, while the nitro group and the electron-deficient benzothiazole core serve as electron acceptors.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor part. mdpi.com This light-induced redistribution of electron density from the donor to the acceptor is known as Intramolecular Charge Transfer (ICT). rsc.orgnih.gov This process leads to the formation of an excited state that is significantly more polar than the ground state. A key characteristic of molecules exhibiting ICT is their solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. In polar solvents, the highly polar ICT excited state is stabilized, often resulting in a red-shift (bathochromic shift) of the fluorescence emission. mdpi.com In some systems, twisting of the single bond connecting the donor and acceptor moieties can lead to a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides a non-radiative decay pathway. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) is a phototautomerization process that occurs in molecules containing both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting group in close proximity. bohrium.com In the context of benzothiazole systems, the classic example is 2-(2'-hydroxyphenyl)benzothiazole (HBT).

The ESIPT mechanism is described by a four-level photocycle:

Excitation: The molecule in its ground state enol (E) form absorbs a photon, transitioning to the excited state enol (E*).

Proton Transfer: In the excited state, the acidity of the proton donor (hydroxyl group) increases dramatically. This facilitates an ultrafast, often barrierless, transfer of the proton to the nearby proton acceptor (the imine nitrogen of the benzothiazole ring). rsc.orgrsc.org This creates an excited keto tautomer (K*).

Emission: The excited keto form (K) relaxes to its ground state (K) by emitting a photon. Because the K state is significantly lower in energy than the E* state, the resulting fluorescence is red-shifted, leading to an unusually large Stokes shift.

Reverse Transfer: The ground state keto form (K) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the initial ground state enol form (E), completing the cycle. rsc.org

This process is responsible for the characteristic dual emission and large Stokes shifts observed in many HBT-based fluorophores. bohrium.com

Aggregation-Induced Emission (AIE) is a phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov

The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motions (RIM). nih.gov In dilute solutions, AIE-active molecules can undergo various intramolecular rotations and vibrations. These motions act as non-radiative decay channels, effectively quenching fluorescence by dissipating the exciton (B1674681) energy as heat. When the molecules aggregate, these intramolecular motions are physically hindered. nih.govnih.gov This steric constraint blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thereby "turning on" the fluorescence. nih.gov In many benzothiazole derivatives, rotation around single bonds connecting the benzothiazole core to other aromatic rings is a key motion that is restricted upon aggregation, leading to significant AIE effects. researchgate.netrsc.org

Mechanism of Interaction with Specific Analytical Targets (for Probes/Sensors)

The unique photophysical properties of benzothiazole derivatives make them excellent scaffolds for developing fluorescent chemosensors for various analytical targets, including metal ions and anions. The sensing mechanism hinges on a specific interaction between the probe and the analyte that induces a measurable change in the probe's fluorescence.

Interaction with Metal Cations (e.g., Zn²⁺, Fe³⁺): The sensing mechanism for metal ions often involves chelation. The benzothiazole scaffold contains heteroatoms (nitrogen and sulfur) with lone pairs of electrons that can coordinate with metal ions. nih.govmdpi.com This binding event can modulate the probe's photophysical properties in several ways:

Chelation-Enhanced Fluorescence (CHEF): In many sensors, a quenching process such as Photoinduced Electron Transfer (PET) is active in the free probe. The binding of a metal ion (like Zn²⁺) to the chelating site alters the energy levels of the molecular orbitals, making the PET process energetically unfavorable. rsc.org This blockage of the non-radiative PET pathway leads to a significant enhancement of fluorescence, a "turn-on" response.

Fluorescence Quenching: Interaction with paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching. acs.orgresearchgate.net The mechanism can involve energy transfer from the excited fluorophore to the metal ion's d-orbitals or electron transfer from the excited state of the probe to the metal ion, both of which provide efficient non-radiative decay pathways. acs.org

Interaction with Anions (e.g., CN⁻): Sensing of anions by benzothiazole probes often relies on a chemical reaction rather than simple coordination. A common mechanism for detecting nucleophilic anions like cyanide (CN⁻) is through a nucleophilic addition reaction. mdpi.comnih.gov

ICT Disruption: The sensor is designed with an electron-poor, electrophilic site (e.g., a vinylidene or a double bond conjugated with the benzothiazole acceptor). In its initial state, the molecule exhibits strong ICT, which dictates its absorption and emission properties. The nucleophilic cyanide anion attacks and covalently bonds to this electrophilic site. nih.gov This addition reaction disrupts the π-conjugation of the system, thereby inhibiting or completely stopping the ICT process. This dramatic change in the electronic structure results in a significant blue shift in absorption and a "turn-on" fluorescence response at a shorter wavelength. mdpi.comnih.gov

Structure Property Relationships in 6 Methoxy 5 Nitrobenzo D Thiazol 2 Amine Systems

Influence of Methoxy (B1213986) and Nitro Substituents on Electronic and Optical Properties

The electronic and optical characteristics of 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine are significantly governed by the push-pull nature of its substituents. The methoxy group (-OCH3) at the 6-position acts as an electron-donating group (EDG) through resonance, while the nitro group (-NO2) at the 5-position is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. This donor-acceptor arrangement across the benzothiazole (B30560) scaffold profoundly influences the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of the electron-donating methoxy group generally leads to a destabilization (increase in energy) of the HOMO, while the electron-withdrawing nitro group stabilizes (lowers in energy) the LUMO. mdpi.comnih.gov This combined effect results in a reduction of the HOMO-LUMO energy gap (Egap), which is a critical parameter determining the electronic and optical properties of the molecule. mdpi.comnih.gov A smaller energy gap facilitates electronic transitions, often leading to a bathochromic (red) shift in the absorption and emission spectra. globethesis.com

The interplay of these substituents can be further illustrated by comparing the electronic properties of variously substituted benzothiazoles. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying these effects. mdpi.comnih.gov For instance, calculations on similar donor-acceptor benzothiazole systems have shown that the substitution of an electron-withdrawing group like -NO2 can decrease the energy gap significantly. mdpi.comnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for Substituted Benzothiazole Derivatives (Illustrative Data based on findings from related compounds). mdpi.comnih.gov

CompoundSubstituent at position 5Substituent at position 6EHOMO (eV)ELUMO (eV)Egap (eV)
Benzothiazole (unsubstituted)-H-H-6.05-1.854.20
6-Methoxybenzothiazole-H-OCH3-5.80-1.704.10
5-Nitrobenzothiazole-NO2-H-6.50-3.203.30
6-Methoxy-5-nitrobenzothiazole-NO2-OCH3-6.25-3.402.85

Note: The data in the table is illustrative and intended to demonstrate the general trends observed in the influence of substituents on the electronic properties of benzothiazole systems, based on computational studies of related molecules.

Correlation Between Molecular Planarity and Conjugation with Photophysical Characteristics

The photophysical properties of this compound are intrinsically linked to its molecular geometry, specifically the planarity of the benzothiazole ring system and the extent of π-conjugation. Benzothiazole derivatives are known for their rigid, planar structures which facilitate extensive π-electron delocalization across the molecule. globethesis.com This delocalization is crucial for their characteristic fluorescence and other photophysical phenomena. globethesis.com

A high degree of planarity in the molecule ensures maximum overlap of p-orbitals, leading to an extended conjugated system. nih.gov This extended conjugation lowers the energy required for electronic transitions, which in turn affects the absorption and emission wavelengths. rsc.org In the case of this compound, the planar benzothiazole core allows for efficient electronic communication between the electron-donating methoxy group and the electron-withdrawing nitro group. Any deviation from planarity would disrupt this conjugation, potentially leading to a hypsochromic (blue) shift in the spectra and a decrease in fluorescence quantum yield. researchgate.net

The photophysical behavior of such compounds can also be influenced by processes like Excited-State Intramolecular Proton Transfer (ESIPT) if suitable functional groups are present. rsc.orgmdpi.com While this compound itself does not possess the typical hydrogen bond donor/acceptor pair for ESIPT, its derivatives could be engineered to exhibit this property.

Furthermore, the aggregation state of these molecules can significantly impact their photophysical characteristics. In the solid state or in aggregates, intermolecular interactions can lead to phenomena such as Aggregation-Induced Emission (AIE), where non-emissive molecules in solution become highly luminescent upon aggregation. mdpi.com This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. The planarity of the molecule plays a role in facilitating the packing arrangements that can lead to AIE. rsc.org

Impact of Chemical Modifications on Reactivity Profiles

The reactivity of this compound is dictated by the electronic character of the benzothiazole nucleus and the influence of its substituents. The 2-amino group is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. rjptonline.orgrjpbcs.com The nucleophilicity of this amino group can be modulated by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro group at the 5-position tends to decrease the electron density on the entire ring system, including the 2-amino group, thereby reducing its nucleophilicity. Conversely, the electron-donating methoxy group at the 6-position partially counteracts this effect.

Chemical modifications can be targeted at several positions:

The 2-amino group: This group can readily undergo reactions such as acylation, alkylation, and condensation with aldehydes to form Schiff bases. rjpbcs.comnih.gov These reactions are fundamental in creating a diverse library of derivatives with potentially altered biological activities and physicochemical properties. rjptonline.org

The benzene ring: The electron-rich nature of the benzene ring, enhanced by the methoxy group, makes it susceptible to electrophilic aromatic substitution. However, the deactivating effect of the nitro group must be considered, which will direct incoming electrophiles to specific positions.

The nitro group: The nitro group itself can be a site for chemical transformation, for instance, reduction to an amino group. This would dramatically alter the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one, and significantly impacting its reactivity and photophysical characteristics.

The synthesis of various benzothiazole derivatives often involves multi-step processes, starting from substituted anilines. rjptonline.org For example, the synthesis of nitro-substituted benzothiazoles can be achieved by the reaction of corresponding nitro-anilines with potassium thiocyanate (B1210189) in the presence of bromine. rjptonline.orgresearchgate.net Subsequent modifications can then be carried out on the resulting benzothiazole core. rjptonline.org The presence of both the methoxy and nitro groups on the starting aniline (B41778) would influence the cyclization reaction to form the benzothiazole ring.

Modulating Intermolecular Interactions through Substituent Effects

The substituents on the this compound molecule play a crucial role in directing its intermolecular interactions, which in turn govern its solid-state packing, solubility, and other macroscopic properties. The key intermolecular forces at play include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Hydrogen Bonding: The 2-amino group is a potent hydrogen bond donor, while the nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. nih.gov These interactions are critical in the formation of specific supramolecular architectures in the solid state. The strength of these hydrogen bonds can be fine-tuned by the electronic nature of the substituents. The electron-withdrawing nitro group can enhance the acidity of the N-H protons of the amino group, leading to stronger hydrogen bonds. rsc.org

π-π Stacking: The planar, aromatic benzothiazole ring system is prone to π-π stacking interactions. researchgate.net These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The electron distribution within the ring, which is polarized by the methoxy and nitro groups, will influence the geometry and strength of these stacking interactions. beilstein-journals.orgbeilstein-journals.org Slipped-stacking or parallel-displaced arrangements are common in such systems to minimize electrostatic repulsion. researchgate.net

The interplay of these intermolecular forces determines the crystal structure of this compound and its derivatives. Understanding and controlling these interactions are essential for crystal engineering and the design of materials with desired properties, such as specific crystal morphologies or enhanced solid-state fluorescence. nih.gov

Advanced Applications in Chemical and Materials Sciences

Development as Fluorescent Probes

The intrinsic fluorescence of the benzothiazole (B30560) core, which can be modulated by substituent groups, makes 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine a promising candidate for the development of fluorescent probes. These probes are instrumental in visualizing and quantifying biological and chemical species with high sensitivity and selectivity.

Design Principles for Bioimaging Probes

The design of effective bioimaging probes based on the this compound scaffold adheres to several key principles. The core structure provides a rigid framework with a conjugated π-system, which is essential for fluorescence. The methoxy (B1213986) and nitro groups on the benzene (B151609) ring act as donor and acceptor moieties, respectively, creating a "push-pull" system that can enhance photophysical properties such as quantum yield and Stokes shift.

For bioimaging applications, probes must exhibit good photostability to withstand prolonged excitation, possess a large Stokes shift to minimize self-quenching, and have emission wavelengths in the visible or near-infrared region to allow for deep tissue penetration and minimize autofluorescence from biological samples. Furthermore, the 2-amino group serves as a convenient handle for chemical modification, allowing for the introduction of specific recognition elements or targeting ligands to direct the probe to particular biomolecules or cellular compartments.

Applications in the Detection of Biomolecules and Ions

Derivatives of the benzothiazole scaffold have shown significant promise in the detection of pathological protein aggregates, such as β-amyloid (Aβ) plaques and α-synuclein fibrils, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.govresearchgate.net While direct studies on this compound are limited, the design principles of existing benzothiazole-based probes for Aβ suggest its potential. For instance, benzothiazole derivatives with electron donor-acceptor characteristics have been synthesized and shown to exhibit enhanced fluorescence upon binding to Aβ aggregates. nih.govresearchgate.net The presence of the methoxy and nitro groups in this compound aligns with this design strategy.

In the realm of ion detection, benzothiazole-based chemosensors have been developed for various cations and anions. The nitrogen and sulfur atoms within the benzothiazole ring can act as coordination sites for metal ions, leading to changes in the photophysical properties of the molecule. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off") upon ion binding. For example, quinolone-benzothiazole hybrids have been utilized as fluorescent probes for cyanide ions. mdpi.com The functional groups on the this compound core could be tailored to achieve selective recognition of specific ions.

Strategies for Organelle-Specific (e.g., Mitochondrial) Imaging Probes

Targeting specific organelles within a cell is crucial for understanding cellular processes and disease mechanisms. Mitochondria, in particular, are vital organelles, and their dysfunction is implicated in numerous diseases. The development of mitochondria-specific imaging probes often involves the incorporation of a lipophilic cationic moiety, which facilitates accumulation within the negatively charged mitochondrial matrix.

The 2-amino group of this compound provides a straightforward point of attachment for such targeting groups. By coupling the benzothiazole core to a lipophilic cation, such as a triphenylphosphonium or a pyridinium (B92312) salt, it is possible to direct the probe to the mitochondria. The inherent fluorescence of the benzothiazole core would then allow for the visualization of this organelle.

Functional Materials for Optoelectronic Applications

The "push-pull" electronic structure of this compound, with its electron-donating and electron-withdrawing substituents, makes it an interesting candidate for incorporation into functional materials for optoelectronic applications. Such materials are at the heart of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The key to the performance of these materials lies in their electronic properties, including their energy levels (HOMO and LUMO) and charge transport characteristics. The benzothiazole core is known to be a good electron-transporting moiety. By strategically modifying the this compound scaffold, for example, by extending the π-conjugation through polymerization or by attaching other electroactive groups, it is possible to tune these properties for specific optoelectronic applications. While direct research on this specific compound in optoelectronics is not widely reported, the broader class of benzothiazole derivatives has been explored for these purposes. mdpi.com

Role as Intermediate in Advanced Dye Synthesis

Azo dyes, characterized by the -N=N- linkage, represent a large and commercially important class of colorants. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. Aromatic and heteroaromatic amines are key starting materials in this process.

While direct evidence for the use of this compound is scarce, the closely related compound, 2-amino-6-nitrobenzothiazole (B160904), is a known precursor for disperse azo dyes. isca.menih.govresearchgate.net The diazotization of the 2-amino group of this benzothiazole derivative yields a diazonium salt, which can then be coupled to various aromatic compounds to produce a range of colors. Given the structural similarity, it is highly probable that this compound can serve a similar role as an intermediate in the synthesis of advanced azo dyes with potentially unique color and fastness properties conferred by the methoxy and nitro substituents. Another similar compound, 2-Methoxy-5-nitroaniline, is also a known precursor in the synthesis of monoazo disperse dyes. scialert.net

Chemo/Fluoro-Sensor Development for Chemical Analytes

The principles that underpin the use of this compound in fluorescent probes for biomolecules can be extended to the development of sensors for other chemical analytes. The ability of the benzothiazole core to interact with various species, coupled with the tunable photophysical properties, makes it a versatile platform for sensor design.

By modifying the 2-amino group with specific recognition moieties, sensors for a wide range of analytes can be conceptualized. For example, the incorporation of a crown ether could lead to a sensor for specific metal cations, while the attachment of a hydrogen-bonding donor/acceptor system could enable the detection of certain anions. The response of such sensors would rely on the change in the electronic environment of the benzothiazole fluorophore upon analyte binding, leading to a measurable change in fluorescence or color. Benzothiazole-based chemosensors have been successfully developed for the detection of various metal ions and anions. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into 6-Methoxy-5-nitrobenzo[d]thiazol-2-amine has established it as a significant heterocyclic compound, primarily valued as a versatile chemical intermediate. The benzothiazole (B30560) core, a recurring motif in pharmacologically active molecules, is rendered unique in this compound by the specific substitution pattern of an electron-donating methoxy (B1213986) group at the 6-position and a potent electron-withdrawing nitro group at the 5-position. vulcanchem.com This electronic arrangement is critical as it substantially influences the molecule's reactivity and potential for derivatization.

Studies on analogous nitro-substituted benzothiazoles have consistently demonstrated their importance as precursors for compounds with significant biological activity, particularly in the realm of antimicrobial agents. mdpi.comresearchgate.net For instance, derivatives of 6-nitrobenzo[d]thiazol-2-amine have been used to synthesize Schiff bases showing notable antibacterial activity. rjpbcs.com Similarly, the 6-methoxy-2-aminobenzothiazole scaffold (lacking the nitro group) is a cornerstone in the synthesis of various bioactive heterocycles, including kinase inhibitors and potential anticancer agents. sriramchem.comacs.org While direct biological screening of this compound is not extensively documented, its structural contribution is clear: it serves as a foundational scaffold for building more complex molecules that leverage the established pharmacological potential of the nitrobenzothiazole framework.

Unexplored Avenues in the Chemistry of this compound

Despite its utility as an intermediate, the fundamental chemistry of this compound remains largely uncharted. The existing body of research, focused on related analogues, leaves several specific and compelling avenues open for future investigation. A systematic exploration of its intrinsic properties and reactivity would unlock its full potential as a building block in synthetic chemistry.

Key areas that warrant investigation are detailed below:

Unexplored Research AvenueScientific RationalePotential Knowledge Gained
Comprehensive Physicochemical Characterization The precise solid-state structure has not been determined by X-ray crystallography. Detailed spectroscopic data (e.g., 13C NMR, 2D-NMR) and solubility profiles in a wider range of solvents are also lacking.A definitive crystal structure would provide insights into intermolecular interactions and packing. Comprehensive spectral data would create a benchmark for future synthetic and analytical work.
Systematic Reactivity Mapping The reactivity of the three key functional groups (2-amine, 5-nitro, 6-methoxy) has not been systematically studied in concert. Selective reduction of the nitro group to form 6-methoxybenzo[d]thiazole-2,5-diamine would yield a novel and highly functionalized intermediate.Understanding the chemoselectivity of the compound would allow for the controlled synthesis of diverse derivatives, such as selectively N-acylated, N-alkylated, or diazotized products.
Coordination Chemistry and Metal Complexation The benzothiazole scaffold contains multiple heteroatoms (N, S, O) that can act as ligands for metal ions. The potential of this specific compound to form stable coordination complexes has not been explored.The synthesis of novel organometallic complexes could lead to new catalysts, imaging agents, or materials with unique electronic properties.
Photophysical Properties The combination of electron-donating and electron-withdrawing groups on an aromatic system suggests potential for interesting photophysical behavior (e.g., fluorescence, solvatochromism). This has not been investigated.Discovery of intrinsic fluorescent properties could lead to applications in chemical sensing or bio-imaging after appropriate derivatization.

Potential for Further Development in Advanced Chemical Applications

The unexplored chemical avenues of this compound directly translate into significant opportunities for developing advanced chemical applications. By leveraging the unique functionalities of this molecule, researchers can move beyond its current role as a simple intermediate and explore its potential in materials science, medicinal chemistry, and other specialized fields. The strategic development of derivatives is paramount to realizing these applications.

The table below outlines potential future applications linked to the unexplored research areas:

Unexplored AvenuePotential Advanced ApplicationRationale and Development Pathway
Systematic Reactivity Mapping Novel Kinase Inhibitors and Anticancer Agents The 2-amino group is a key handle for building libraries of derivatives. sriramchem.com Selective reduction of the nitro group to a second amine would create a scaffold for synthesizing potent inhibitors targeting enzymes where bidentate interactions are crucial.
Photophysical Properties Organic Electronic Materials and Dyes Modification of the 2-amino group to extend the π-conjugated system could yield novel dyes with high molar absorptivity. Such compounds could be investigated for use in dye-sensitized solar cells (DSSCs) or as organic light-emitting diode (OLED) components.
Coordination Chemistry Homogeneous Catalysis Metal complexes derived from this ligand could be screened for catalytic activity in cross-coupling reactions, hydrogenations, or oxidations, where the electronic tuning by the methoxy and nitro groups could influence catalyst performance.
Systematic Reactivity Mapping Specialized Polymers and Materials The diamino derivative (obtained via nitro reduction) could serve as a monomer for the synthesis of polyamides or polyimides with high thermal stability and unique electronic properties conferred by the benzothiazole backbone.

Q & A

Q. Table 1. Key Synthetic Parameters for 6-Methoxybenzo[d]thiazol-2-amine

ParameterOptimal ConditionReference
Precursors4-Methoxyaniline, NH₄SCN, Br₂
SolventAcetic acid
Reaction Time5 hours (room temperature)
Yield69%

Q. Table 2. Computational Parameters for DFT Studies

PropertyRelevanceReference
HOMO/LUMO EnergyPredicts electron donation capacity
Mulliken ChargesIdentifies reactive sites
Molecular Electrostatic Potential (MEP)Maps binding regions

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